Cas no 1153000-35-1 (6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one)

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound featuring a quinolin-4-one core substituted with a phenoxy group at the 6-position and a propyl group at the 2-position. This structure confers potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The compound's rigid quinolinone scaffold may enhance binding affinity in target interactions, while the phenoxy and propyl substituents offer opportunities for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and structural integrity for research applications.
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one structure
1153000-35-1 structure
商品名:6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
CAS番号:1153000-35-1
MF:C18H17NO2
メガワット:279.333084821701
CID:4573076

6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one
    • 4(1H)-Quinolinone, 6-phenoxy-2-propyl-
    • 6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
    • インチ: 1S/C18H17NO2/c1-2-6-13-11-18(20)16-12-15(9-10-17(16)19-13)21-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,19,20)
    • InChIKey: ZSNFTBBLVPRSRI-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(OC3=CC=CC=C3)C=C2)C(=O)C=C1CCC

計算された属性

  • せいみつぶんしりょう: 279.126
  • どういたいしつりょう: 279.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3A^2

6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P321530-100mg
6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1
100mg
$ 230.00 2022-06-03
Chemenu
CM411325-500mg
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%+
500mg
$483 2022-06-14
Chemenu
CM411325-1g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%+
1g
$633 2022-06-14
1PlusChem
1P01A2E4-50mg
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
50mg
$171.00 2025-03-04
1PlusChem
1P01A2E4-5g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
5g
$1901.00 2023-12-26
A2B Chem LLC
AV48476-2.5g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
2.5g
$1097.00 2024-04-20
Aaron
AR01A2MG-500mg
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
500mg
$563.00 2025-02-08
Enamine
EN300-115327-0.1g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
0.1g
$144.0 2023-06-09
Enamine
EN300-115327-0.25g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
0.25g
$206.0 2023-06-09
Enamine
EN300-115327-1.0g
6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one
1153000-35-1 95%
1g
$513.0 2023-06-09

6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one 関連文献

6-phenoxy-2-propyl-1,4-dihydroquinolin-4-oneに関する追加情報

Comprehensive Guide to 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one (CAS No. 1153000-35-1): Properties, Applications, and Market Insights

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one (CAS No. 1153000-35-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This dihydroquinolinone derivative is characterized by its unique molecular structure, combining a phenoxy group with a propyl side chain, which contributes to its diverse biological activities. Researchers are particularly interested in its potential as a kinase inhibitor and its role in modulating cellular signaling pathways.

The compound's chemical stability and solubility profile make it suitable for various formulation approaches. Recent studies highlight its structure-activity relationship (SAR) in drug discovery, especially in targeting inflammatory diseases and metabolic disorders. With the growing demand for small molecule therapeutics, 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one has emerged as a promising scaffold for medicinal chemistry optimization.

In the agrochemical sector, this compound shows potential as a plant growth regulator due to its ability to influence phytohormone pathways. Its low environmental persistence and target specificity align with the current industry trend toward sustainable crop protection solutions. Manufacturers are exploring its use in next-generation fungicides that address resistance issues in major crops.

The synthesis of 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms its structural integrity. Recent process optimization efforts have focused on green chemistry principles, reducing solvent waste and energy consumption.

Market analysts project steady growth for dihydroquinolinone derivatives, driven by pharmaceutical R&D investments. The compound's patent landscape shows increasing activity, particularly in oncological applications and neuroprotective agents. Suppliers are responding to demand by developing GMP-grade quantities for preclinical studies, with purity standards exceeding 98%.

From a regulatory perspective, 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one requires proper SDS documentation and handling procedures, though it doesn't fall under restricted substance categories. Researchers emphasize the importance of in silico toxicity prediction during early development phases to guide subsequent ADMET profiling studies.

Emerging applications include its use as a fluorescence probe in biochemical assays and as a ligand in catalytic systems. The compound's electron-rich aromatic system enables interesting photophysical properties that are being explored for organic electronic materials. These diverse applications position it as a versatile building block in materials science innovation.

For researchers sourcing this compound, key considerations include supplier reliability, batch-to-batch consistency, and analytical documentation. Many laboratories now request QC chromatograms and spectroscopic data with each purchase to verify compound identity. Storage recommendations typically suggest desiccated conditions at -20°C for long-term stability.

The scientific literature contains numerous references to structure-activity relationship studies involving this scaffold. Computational chemists are applying molecular docking techniques to predict binding modes with various biological targets. These in silico approaches help prioritize synthetic efforts toward the most promising derivatives.

Future research directions may explore the compound's potential in combination therapies and drug delivery systems. Its logP value and hydrogen bonding capacity suggest favorable characteristics for formulation development. As analytical techniques advance, researchers anticipate discovering new metabolites and biotransformation products that could reveal additional therapeutic applications.

In conclusion, 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one represents an important chemical entity with multifaceted applications across life sciences. Its ongoing investigation reflects broader trends in precision medicine and sustainable chemistry, making it a compound of continuing interest to both academic and industrial researchers worldwide.

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